N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKLQTFGMJTUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an appropriate base.
Coupling with furan-2-yl ethylamine: The intermediate is then reacted with furan-2-yl ethylamine under controlled conditions to form the sulfonamide linkage.
Benzamide formation: The final step involves the acylation of the amine group with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Structural Features
- IUPAC Name : N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide
- Molecular Formula : C22H22FNO6S
- Molecular Weight : 435.9 g/mol
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence of functional groups critical for its biological activity.
The biological activity of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide primarily stems from its interactions with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This section outlines its various applications in scientific research.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide group is known to enhance the compound's interaction with target proteins involved in cancer progression.
Enzyme Inhibition
Research indicates that this compound may serve as an effective inhibitor of specific enzymes, particularly those involved in metabolic pathways related to disease states. For example, studies have shown that it can inhibit certain proteases, which are critical in various diseases, including cancer and viral infections.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 15 |
These findings suggest that this compound could be developed into a new class of antimicrobial agents.
Antileishmanial Activity
Recent studies have explored the compound's potential as an antileishmanial agent. The amidoxime moiety has been highlighted as a promising feature for developing new treatments against leishmaniasis, a disease caused by protozoan parasites.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several key steps, including:
- Preparation of the Sulfonamide : Utilizing sulfonation reactions to introduce the sulfonyl group.
- Formation of the Furan Ring : Employing cyclization reactions to construct the furan moiety.
- Final Coupling Reaction : Combining the prepared intermediates to yield the final product.
The reaction conditions require careful control of temperature and pH to ensure high yields and purity.
Case Studies
Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:
-
Antimicrobial Activity Study : A comprehensive evaluation of various benzamide derivatives, including this compound, showed significant antimicrobial properties with low cytotoxicity.
- Cytotoxicity Assessment : Conducted using human embryonic kidney (HEK-293) cells, revealing an IC50 value greater than 50 µg/mL, indicating a favorable safety profile for therapeutic applications.
- Molecular Docking Studies : These studies revealed favorable interactions between the compound and target proteins associated with bacterial cell wall synthesis, suggesting a mechanism for its antimicrobial effects.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activities, and research findings:
Key Structural and Functional Insights:
Substituent Effects on Activity: Electron-Withdrawing Groups: The 4-fluoro and sulfonyl groups in the target compound may enhance receptor-binding affinity compared to electron-donating groups (e.g., methoxy in Rip-B) . Heterocyclic Moieties: Furan-2-yl (target compound) vs. thiazole (nitazoxanide) or quinoline () alters metabolic stability and target selectivity. Furan’s lipophilicity may improve blood-brain barrier penetration .
Therapeutic Potential: Anticancer: Sigma receptor-targeting benzamides () show promise in prostate cancer, suggesting the target compound’s sulfonyl group could mimic this activity. Antimicrobial: 2-Azetidinone benzamides () with chloro substituents exhibit antibacterial activity, but the target compound’s fluoromethyl group may reduce toxicity .
Physicochemical Properties :
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 435.9 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor interactions.
Enzyme Inhibition : The sulfonamide moiety in the compound is believed to interact with specific enzymes, potentially leading to the modulation of biochemical pathways. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can have implications in cancer therapy and anti-inflammatory responses.
Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity towards certain receptors involved in cell signaling pathways. This interaction could influence cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment.
Anticancer Properties
Research indicates that compounds similar to this compound may possess antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity by inducing DNA adduct formation and binding to macromolecules within sensitive cells . This suggests that the structural elements present in this compound could lead to similar outcomes.
Anti-inflammatory Activity
The biological activity of this compound also extends to potential anti-inflammatory effects. Compounds with sulfonamide groups have been documented to exhibit anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the antiproliferative effects of similar compounds demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism was linked to metabolic activation leading to reactive species formation, which induced cell death.
- Mechanistic Insights : Another research highlighted the importance of metabolic pathways in determining the biological activity of fluorinated compounds. The studies revealed that metabolic activation was crucial for their antiproliferative effects, suggesting a need for further exploration of this compound in this context .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H22FNO4S |
| Molecular Weight | 435.9 g/mol |
| Antiproliferative Activity | Significant against cancer cells |
| Mechanism of Action | Enzyme inhibition, receptor binding |
| Potential Applications | Anticancer, anti-inflammatory |
Q & A
Q. What are the established synthetic routes for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide, and how are intermediates characterized?
The compound is typically synthesized via a multi-step approach. A common method involves coupling benzamide derivatives with sulfonyl-containing intermediates under reflux conditions. For example, analogous benzamide syntheses (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide) use reflux at 100°C for 2 hours, followed by recrystallization in methanol to isolate products . Characterization often employs:
- HPLC for purity assessment (>98% purity criteria).
- FT-IR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., furan protons at δ 6.3–7.4 ppm) .
Q. How is the structural conformation of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide), orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) are reported . Disorder analysis and refinement (R factor = 0.034) resolve conformational ambiguities, particularly in flexible sulfonyl or furan moieties .
Q. What preliminary biological screening assays are used to assess its activity?
Initial screens often focus on:
- Enzyme inhibition assays (e.g., fluorescence-based phosphatase or kinase assays at µM concentrations).
- Cytotoxicity profiling (e.g., MTT assays against cancer cell lines like HeLa or HepG2).
- Binding affinity studies using surface plasmon resonance (SPR) to quantify interactions with targets like sulfotransferases or GPCRs .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replacing the 4-fluoro-3-methylbenzenesulfonyl group with trifluoromethyl (e.g., GSK-3787 analogues) to enhance metabolic stability .
- Scaffold hopping : Testing furan substitutions (e.g., thiophene or isoxazole) to improve binding pocket compatibility .
- Pharmacokinetic profiling : Measuring logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to prioritize candidates .
Q. What experimental challenges arise in optimizing synthetic yields, and how are they addressed?
Key challenges include:
- Low coupling efficiency between sulfonyl and benzamide groups due to steric hindrance. Mitigation: Use of coupling agents like HATU or DCC in DMF .
- Byproduct formation during sulfonation. Resolution: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
- Crystallization difficulties with hydrophobic moieties. Approach: Mixed-solvent recrystallization (e.g., methanol/water) .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be reconciled?
Contradictions often stem from:
- Assay variability : Normalize results using internal controls (e.g., staurosporine for kinase assays) and replicate across multiple cell lines .
- Compound stability : Conduct stability studies (e.g., LC-MS monitoring under assay conditions) to rule out degradation .
- Target promiscuity : Use computational docking (AutoDock Vina) to predict off-target interactions .
Q. What computational methods are employed to model its interaction with biological targets?
- Molecular docking : Predict binding poses with targets like sulfotransferases (PDB: 1LS6) using force fields (AMBER) .
- MD simulations : Assess conformational dynamics (e.g., furan ring flexibility) over 100-ns trajectories in explicit solvent .
- QSAR modeling : Relate substituent electronegativity (Hammett σ constants) to activity trends .
Q. How are metabolic pathways and major metabolites identified for this compound?
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Isotope labeling : Use ¹⁴C-labeled benzamide moieties to trace metabolic fate in vivo.
- Fragment identification : MS/MS fragmentation patterns (e.g., m/z 346.0767 for a common benzamide-derived ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
